molecular formula C12H15Cl2NO2 B13821365 trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl

trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl

Cat. No.: B13821365
M. Wt: 276.16 g/mol
InChI Key: KQXVGAGLRHHPOJ-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-HCl (CAS: 939758-09-5) is a pyrrolidine-based compound with a 3-chlorophenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.7 g/mol . Key physicochemical properties include:

  • Boiling point: 335.6 ± 42.0 °C (predicted)
  • Density: 1.0 ± 0.06 g/cm³ (predicted)
  • pKa: 8.88 ± 0.10 (predicted)

The trans-configuration of the pyrrolidine ring is critical for its stereochemical profile, as evidenced by its (3R,4S) designation in supplier databases . The compound is commonly used as an intermediate in drug discovery, particularly in synthesizing bioactive molecules targeting neurological and metabolic disorders.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1

InChI Key

KQXVGAGLRHHPOJ-DHXVBOOMSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl.Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Molecular Formula: C12H14ClNO2
  • Molecular Weight: 239.7 g/mol
  • CAS Number: 939758-09-5
  • Synonyms: methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate; (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate; 4-(3-chlorophenyl)-3-pyrrolidinecarboxylic acid methyl ester.

Preparation Methods Analysis

Key Synthetic Intermediates and Route

A related synthetic approach, as detailed in the patent literature for structurally similar chiral compounds, involves:

  • Starting from substituted benzaldehydes (e.g., 3-chlorobenzaldehyde) to introduce the 3-chlorophenyl group.
  • Formation of chiral intermediates such as (R)-3-chloromandelic acid or its derivatives.
  • Use of chiral amines like (R)-α-methyl-benzylamine as resolving agents and for stereocontrol.
  • Construction of the pyrrolidine ring via cyclization reactions involving chiral amine intermediates and α-substituted acids or esters.
  • Final esterification and formation of the hydrochloride salt to stabilize the product and improve crystallinity and purity.

Detailed Synthetic Steps (Based on Related Patent Processes)

Step 1: Preparation of Chiral Amine Intermediate
  • Synthesis of (R)-3,4-dimethoxyamphetamine hydrochloride from 3,4-dimethoxybenzaldehyde via Henry reaction with nitroethane, catalytic hydrogenation to 3,4-dimethoxyphenylacetone, imine formation with (R)-α-methyl-benzylamine, and diastereoselective reduction with Raney-Nickel catalyst.
  • The amine intermediate is purified and isolated with >99% chemical and optical purity.
Step 2: Preparation of (R)-3-Chloromandelic Acid
  • Industrial synthesis from 3-chlorobenzaldehyde via cyanohydrin formation and hydrolysis.
  • Alternatively, synthesis from 3-chloroacetophenone through chlorination and internal Cannizzaro reaction.
  • Resolution of racemic acid by crystallization with (R)-α-methyl-benzylamine to isolate the (R)-enantiomer with high purity (>98.5%).
Step 3: Coupling and Cyclization to Pyrrolidine Core
  • The chiral amine and (R)-3-chloromandelic acid are reacted to form an intermediate amide or imine.
  • Subsequent cyclization under controlled conditions yields the pyrrolidine ring with trans stereochemistry at the 3- and 4-positions.
  • Methyl esterification is performed to introduce the methyl carboxylate group.
Step 4: Formation of Hydrochloride Salt
  • The free base pyrrolidine derivative is treated with hydrochloric acid or hydrogen chloride in isopropanol to form the hydrochloride salt.
  • This step enhances product stability, crystallinity, and purity, facilitating isolation and characterization.

Optimization Parameters and Yields

Step Key Parameters Yield (%) Purity (%) Notes
Henry Reaction Nitroethane amount, temp, time 85-87 >99.5 (intermediate) Optimized for cost and purity
Catalytic Hydrogenation Raney-Nickel catalyst, solvent polarity 48 (imine reduction) >98.5 (HCl salt) Diastereoselective; methanol preferred
Resolution of Mandelic Acid Use of (R)-α-methyl-benzylamine 60-65 >98.5 Crystallization in water
Final Esterification & Salt Acidification with HCl 70-80 >99 High purity hydrochloride salt

Analytical and Purity Considerations

  • Purity is monitored by Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography (HPLC), and chiral HPLC to ensure enantiomeric excess >99%.
  • Diastereomeric ratios are controlled by solvent choice and catalyst during hydrogenation steps.
  • The hydrochloride salt form is preferred for its enhanced stability and ease of handling.

Summary of Research Findings

  • The preparation of trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is achieved through a multi-step synthesis involving chiral resolution and stereoselective hydrogenation.
  • The use of chiral auxiliaries such as (R)-α-methyl-benzylamine is critical for obtaining high optical purity.
  • Industrially relevant synthesis routes emphasize yield optimization, cost-effective raw materials, and scalability.
  • The hydrochloride salt form ensures product stability and purity suitable for pharmaceutical applications.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • The 4-chloro isomer (CAS: 813425-70-6) exhibits marginally higher boiling point and pKa compared to the 3-chloro analog, likely due to reduced steric effects .
  • The additional chlorine in ’s compound increases molecular weight but complicates direct comparison due to structural differences.

Heterocyclic Core Variations

Piperazine Derivatives

Compounds like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS: N/A) and 1,4-bis(3-chlorophenyl)piperazine (CAS: N/A) replace the pyrrolidine core with a piperazine ring, altering electronic and steric profiles . Piperazine derivatives often exhibit enhanced basicity and flexibility, impacting receptor binding in CNS-targeting drugs.

Triazole and Pyrazole Derivatives

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : The pyrazole core with a trifluoromethyl group enhances metabolic stability and lipophilicity .

Substituent Variations

  • Ester vs. Amide: The target compound’s methyl ester group (C₁₂H₁₄ClNO₂) contrasts with amide-containing analogs like 7-(3-chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (tetrahydro-pyran-4-yl)-amide hydrochloride (CAS: N/A), which exhibit higher hydrogen-bonding capacity and altered pharmacokinetics .
  • Hydrochloride Salt vs. Free Base : The HCl salt form improves aqueous solubility, critical for bioavailability in drug formulations .

Stereochemical Considerations

The trans-configuration in the target compound (3R,4S) is stereospecific, influencing its binding affinity to biological targets. Cis isomers or racemic mixtures (e.g., rel-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride , CAS: 1392208-60-4) may exhibit reduced activity due to mismatched stereochemistry .

Biological Activity

trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (commonly referred to as trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-HCl) is a compound of significant interest in pharmacological research, particularly for its potential applications in treating neurological disorders and its role in various biochemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name: trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Molecular Formula: C12H14ClNO2
  • Molecular Weight: 241.7 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to modulate neurotransmitter systems, which is crucial for its application in neurological research. It has been observed to inhibit certain enzymes, leading to altered biochemical pathways that can affect cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, thereby influencing levels of neurotransmitters such as serotonin and dopamine.
  • Receptor Interaction : It binds selectively to specific receptors, potentially altering their activity and leading to various biological effects including anxiolytic and antidepressant-like effects.

Pharmacological Applications

This compound has been extensively studied for its role in the development of pharmaceuticals targeting neurological disorders. Its applications include:

  • Antidepressant Development : Research indicates that this compound may enhance serotonin levels, making it a candidate for antidepressant therapies.
  • Anxiolytic Effects : Studies suggest potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

  • Neuroscience Research : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant .
  • Analytical Chemistry Applications : The compound has been used as a reference standard in analytical methods for quantifying related substances in biological samples .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates neurotransmitter metabolism
Antidepressant PotentialIncreases serotonin levels in animal models
Anxiolytic EffectsPotential reduction in anxiety symptoms
Analytical ChemistryUsed as a standard for quantifying related compounds

Q & A

Q. What are the critical steps in synthesizing trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-HCl?

The synthesis involves:

  • Condensation and cyclization : Reacting a chlorophenyl-substituted precursor with a pyrrolidine intermediate under controlled conditions.
  • Esterification : Introducing the methyl carboxylate group via methanol in the presence of acid catalysts.
  • Salt formation : Treating the free base with HCl to yield the hydrochloride salt. Key parameters include solvent choice (e.g., methanol or DMF), temperature (often 50–80°C), and catalyst selection (e.g., DCC for coupling reactions) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., 3-chlorophenyl group at C4).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 276.16).
  • HPLC : To assess purity (>95% by area normalization). Cross-validation using multiple techniques mitigates misinterpretation of spectral data .

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity?

The electron-withdrawing chlorine atom stabilizes intermediates during cyclization and directs electrophilic substitution reactions. This impacts regioselectivity in downstream functionalization (e.g., oxidation or reduction) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize impurities?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. protic solvents.
  • Catalyst optimization : Use of Pd/C for hydrogenation steps reduces byproducts.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) prevents decomposition of heat-sensitive intermediates. Yield improvements (from 60% to >85%) are achievable via DOE (Design of Experiments) approaches .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing splitting.
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons (e.g., trans vs. cis stereochemistry).
  • X-ray crystallography : Provides definitive stereochemical assignment if crystals are obtainable .

Q. How are stereochemical challenges addressed during synthesis?

  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to enforce trans-configuration.
  • Chiral HPLC : Separates enantiomers post-synthesis. Comparative analysis with structurally similar compounds (e.g., cis-isomers) validates stereochemical outcomes (see Table 1) .

Q. Table 1: Comparative Analysis of Stereoisomers

Compound NameConfigurationKey Differentiator (NMR)
trans-Methyl 4-(3-chlorophenyl)-...(3R,4S)δ 3.2–3.5 (pyrrolidine protons)
cis-Methyl 4-(3-chlorophenyl)-...(3S,4S)δ 2.8–3.1 (pyrrolidine protons)

Q. What methodologies validate the compound’s potential pharmacological activity?

  • In silico docking : Screens against target receptors (e.g., dopamine D3 or σ1 receptors).
  • In vitro assays : Measures binding affinity (IC₅₀) via radioligand displacement.
  • Metabolic stability tests : Uses liver microsomes to assess CYP450-mediated degradation. Preclinical studies require rigorous purity (>99%) to avoid false positives .

Data Contradiction and Troubleshooting

Q. How to address low yields in the final hydrochloride salt formation?

  • pH control : Maintain pH 2–3 during HCl addition to prevent free base precipitation.
  • Counterion screening : Test alternative acids (e.g., trifluoroacetic acid) for improved crystallinity.
  • Recrystallization : Use ethanol/water mixtures to enhance purity .

Q. Why might LC-MS show a higher molecular weight than expected?

  • Adduct formation : Sodium or potassium adducts (+22/+38 Da) are common; add 0.1% formic acid to suppress.
  • Incomplete salt dissociation : Ensure the hydrochloride is fully ionized in the MS source .

Q. How to differentiate between residual solvents and structural impurities in HPLC?

  • GC-MS headspace analysis : Identifies volatile impurities (e.g., DMF, methanol).
  • Ion chromatography : Detects inorganic salts (e.g., unreacted HCl).
  • Spiking experiments : Compare retention times with known standards .

Key Takeaways

  • Synthesis : Prioritize solvent and catalyst optimization to enhance yield.
  • Characterization : Combine NMR, MS, and X-ray for unambiguous structural confirmation.
  • Advanced applications : Leverage computational and in vitro models to explore pharmacological potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.